molecular formula C13H12Cl2N2 B13733182 Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- CAS No. 3813-13-6

Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-

Cat. No.: B13733182
CAS No.: 3813-13-6
M. Wt: 267.15 g/mol
InChI Key: OWESKDKDULSMLC-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- (CAS 3813-13-6) is a chlorinated aromatic amine with the molecular formula C₁₃H₁₂Cl₂N₂ and a molecular weight of 267.15 g/mol . Its structure features:

  • A benzene ring substituted with a chloro group at position 2.
  • A methylene bridge (-CH₂-) linking the benzene ring to a 2-amino-3-chlorophenyl group (an ortho-amino and meta-chloro substituent). This compound is classified under hazardous waste regulations due to its structural similarity to toxic chloroanilines .

Properties

CAS No.

3813-13-6

Molecular Formula

C13H12Cl2N2

Molecular Weight

267.15 g/mol

IUPAC Name

2-[(4-amino-3-chlorophenyl)methyl]-6-chloroaniline

InChI

InChI=1S/C13H12Cl2N2/c14-10-3-1-2-9(13(10)17)6-8-4-5-12(16)11(15)7-8/h1-5,7H,6,16-17H2

InChI Key

OWESKDKDULSMLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)CC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of "Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-" typically involves multi-step organic synthesis including:

  • Functionalization of chlorinated aniline derivatives
  • Formation of benzylamine linkages via substitution or reductive amination
  • Control of pH and temperature to maintain selectivity and yield

Key Synthetic Steps and Conditions

From the patent literature and related chemical synthesis reports, the following methods are relevant:

Step Reaction Type Reagents/Conditions Notes
1 Chlorination of aniline Use of chlorinating agents on benzenamine derivatives Regioselective chlorination targeting 2- and 4-positions on the benzene ring
2 Benzylation Reaction of chlorinated aniline with benzyl chloride Slow addition of benzyl chloride in presence of phase-transfer catalyst at ~85°C
3 pH Control Use of sodium carbonate or other bases to maintain pH pH maintained between 7.5-9.5, preferably 8.5-9.5 for optimal reaction progress
4 Stirring and Temperature Control Stirring at 36-45°C for several hours Reaction times of 3 hours to 18 hours depending on step
5 Purification Extraction with organic solvents and recrystallization Separation of organic/aqueous phases and evaporation under reduced pressure to isolate product

Example Preparation Protocol (Adapted)

  • Step 1: Dissolve 2-chlorobenzyl chloride in an organic solvent.
  • Step 2: Add tricaprylylmethylammonium chloride as a phase-transfer catalyst.
  • Step 3: Slowly add the chlorinated aniline derivative under stirring at 85°C.
  • Step 4: Maintain pH at approximately 8.8 using sodium carbonate addition controlled by a pH meter.
  • Step 5: Stir the reaction mixture for 3-5 hours until completion.
  • Step 6: Cool the mixture, separate organic phase, extract aqueous phase with methylene chloride.
  • Step 7: Evaporate solvents under reduced pressure to isolate the crude product.
  • Step 8: Purify by recrystallization from ethanol or other suitable solvents.

Data Tables Summarizing Preparation Parameters

Parameter Value/Range Comments
Temperature 36°C to 85°C Optimal ranges vary by step
pH 7.5 - 9.5 (preferably 8.5-9.5) Controlled by base addition
Reaction Time 3 to 18 hours Depends on reaction stage
Base Used Sodium carbonate Non-reactive base preferred
Catalyst Tricaprylylmethylammonium chloride Phase-transfer catalyst
Solvents Organic solvents (e.g., methylene chloride, ethanol) For extraction and recrystallization

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of simpler amines.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Medicinal Applications

Antiviral Activity:
Recent studies have highlighted the antiviral properties of derivatives of benzenamine, particularly against human adenovirus (HAdV). A series of novel N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been synthesized, demonstrating potent inhibitory effects against HAdV. Notably, compounds derived from this class exhibited selectivity indexes greater than 100 and low cytotoxicity, making them promising candidates for further development in antiviral therapies. For instance, one compound showed an IC50 value of 0.27 μM with a CC50 value of 156.8 μM, indicating a favorable therapeutic window for potential clinical applications .

Antiparasitic Properties:
The compound has also been investigated for its antiparasitic effects. Certain derivatives have shown efficacy against various ecto- and endoparasites in livestock, including nematodes and trematodes. These findings suggest that benzenamine derivatives could serve as effective agents in veterinary medicine, particularly for treating parasitic infections in cattle and sheep .

Agricultural Applications

Herbicide Development:
Benzenamine derivatives are being explored for their utility as herbicides. The synthesis of compounds that incorporate the benzenamine structure has been linked to improved herbicidal activity. For example, processes have been developed to create herbicidal agents that leverage the unique properties of substituted anilines to enhance efficacy against specific weed species .

Chemical Synthesis

Intermediate in Organic Synthesis:
The compound serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can lead to the development of new materials or pharmaceuticals. The ability to synthesize derivatives with tailored properties makes benzenamine a key player in organic chemistry research .

Case Studies

Study Focus Findings
Antiviral Research Evaluation of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analoguesCompounds demonstrated significant antiviral activity against HAdV with low cytotoxicity .
Veterinary Medicine Efficacy against parasites in livestockCompounds showed effectiveness against nematodes and trematodes in cattle and sheep .
Herbicide Development Synthesis of herbicidal agentsImproved processes for creating herbicides utilizing benzenamine derivatives .

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- involves its interaction with specific molecular targets. The amino and chloromethyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Chloroaniline Isomers
Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
2-Chlorobenzenamine 95-51-2 C₆H₆ClN Chloro at position 2 127.57 Simpler structure; lacks methylene bridge
4-Chlorobenzenamine 106-47-8 C₆H₆ClN Chloro at position 4 127.57 Positional isomer; no amino group
4-Chloro-2-methylbenzenamine 95-69-2 C₇H₈ClN Chloro at position 4, methyl at 2 141.60 Methyl substituent instead of bridge

Comparison Insights :

  • The target compound’s methylene bridge introduces steric bulk and electronic effects absent in simpler chloroamines.
  • Amino groups in the target enhance nucleophilicity compared to non-amino-substituted isomers .
Methylene-Bridged Chloroanilines
Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
4,4'-Methylenebis(2-chloroaniline) 101-14-4 C₁₃H₁₂Cl₂N₂ Two 2-chloroaniline groups linked by -CH₂- 267.15 Symmetric structure; lacks amino group
Target Compound 3813-13-6 C₁₃H₁₂Cl₂N₂ Asymmetric bridge with amino and chloro groups 267.15 Amino group enhances reactivity

Comparison Insights :

  • Both compounds share the methylene bridge, but the target’s asymmetric substitution (amino vs.

Functional Group Variants

Nitro-Substituted Analogues
Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
4-Chloro-2-nitro-N-phenylaniline 16611-15-7 C₁₂H₉ClN₂O₂ Nitro at position 2, phenyl group 248.66 Nitro group (electron-withdrawing)
Target Compound 3813-13-6 C₁₃H₁₂Cl₂N₂ Amino group (electron-donating) 267.15 Higher nucleophilicity at amino site

Comparison Insights :

  • The nitro group in the analogue reduces basicity and increases stability against oxidation compared to the target’s amino group .
Trifluoromethyl-Substituted Analogues
Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
4-Chloro-2-(trifluoromethyl)benzenamine 445-03-4 C₇H₅ClF₃N Trifluoromethyl at position 2 195.57 Strong electron-withdrawing group
Target Compound 3813-13-6 C₁₃H₁₂Cl₂N₂ Methylene bridge with amino group 267.15 Higher solubility in polar solvents

Comparison Insights :

  • The trifluoromethyl group lowers basicity and increases hydrophobicity, whereas the target’s amino group improves water solubility (especially in salt forms) .

Physicochemical Properties

Property Target Compound 4-Chloro-2-methylbenzenamine 4,4'-Methylenebis(2-chloroaniline)
Molecular Weight 267.15 g/mol 141.60 g/mol 267.15 g/mol
Boiling Point Not reported Not reported 339.7–361 K (analogue in )
Hazard Class Regulated (U158) Toxic (U353) Regulated (U158)

Biological Activity

Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mutagenicity, cytotoxicity, and other pharmacological properties based on diverse research findings.

Chemical Structure

The molecular structure of Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- can be represented as follows:

C13H12ClN2\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}_{2}

This compound features a chloro-substituted benzene ring and an amino group, which may contribute to its biological properties.

Mutagenicity

Research has indicated that certain benzenamines exhibit mutagenic properties. A study by JICOSH (Japan Industrial Safety and Health Association) lists various chemicals with established mutagenicity, suggesting that compounds with similar structures may also pose mutagenic risks . Benzenamine derivatives have been implicated in genetic mutations, highlighting the need for careful evaluation of their safety profiles.

Cytotoxicity

Cytotoxicity assays have shown that Benzenamine derivatives can exhibit varying degrees of cytotoxic effects on different cell lines. For example, a study reported that related compounds displayed IC50 values indicating significant growth inhibition in cancer cell lines . The presence of electron-donating groups in the structure often enhances cytotoxic activity.

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.98 ± 1.22
Compound BHT29< 1.61
Compound CJurkat< 1.98

Antimicrobial Activity

Some benzenamine derivatives have demonstrated antimicrobial properties against various pathogens. For instance, compounds structurally related to Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- have shown effectiveness against Staphylococcus epidermidis, suggesting potential applications in treating bacterial infections .

Case Study 1: Mutagenicity Testing

A comprehensive assessment was conducted to evaluate the mutagenic potential of Benzenamine derivatives using the Ames test. Results indicated that certain derivatives led to increased mutation rates in Salmonella typhimurium strains, particularly those with halogen substitutions . This finding prompts further investigation into the genetic implications of exposure to these compounds.

Case Study 2: Antitumor Activity

In a study examining the antitumor effects of benzenamine derivatives, researchers found that specific modifications to the structure significantly enhanced their efficacy against various cancer cell lines. The presence of a chloro group at the meta position was correlated with increased cytotoxicity . These findings suggest that structural optimization could lead to more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 2-amino-3-chlorobenzaldehyde and 2-chloro-4-aminobenzylamine under nitrogen atmosphere. Key steps include:

  • Reaction Conditions : Use anhydrous dichloromethane as solvent, triethylamine as a base, and methanesulfonyl chloride for activation at temperatures below 0°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, 40:60 ethyl acetate/hexane) or recrystallization in ethyl acetate improves purity (>95% HPLC) .
    • Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-substitution.

Q. How can the structure of this compound be confirmed using crystallographic techniques?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Mercury CSD 2.0 aids in visualizing packing patterns and void spaces .
  • Troubleshooting : For twinned crystals, employ SHELXL’s twin refinement module. High-resolution data (d-spacing < 1.0 Å) ensures accurate bond-length validation .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms methylene bridge integration .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters (e.g., Cl isotopes) and validates molecular ions (e.g., [M+H]+ at m/z 595.1874) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length anomalies) be resolved?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate with density functional theory (DFT) calculations. For example, discrepancies in C-Cl bond lengths (1.72–1.75 Å experimentally vs. 1.70 Å computationally) may indicate crystal packing effects .
  • Refinement Strategies : Use SHELXL’s restraints for disordered atoms and apply Hirshfeld surface analysis to detect intermolecular interactions influencing geometry .

Q. What strategies optimize pharmacological activity in structural analogs of this compound?

  • Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance receptor binding. Replace the methylene bridge with a sulfonamide group to improve solubility .
  • Biological Assays : Test antimalarial activity via Plasmodium falciparum inhibition assays (IC₅₀ < 1 µM) and compare with reversed chloroquine analogs .

Q. How can computational modeling predict physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :

  • QSAR Models : Use Crippen (logP) and Joback (boiling point) methods. For logP, the fragment-based approach predicts ~3.2, aligning with experimental octanol/water partitioning .
  • Molecular Dynamics (MD) : Simulate solvation free energy in explicit water models (TIP3P) to estimate aqueous solubility (<0.1 mg/mL indicates need for prodrug derivatization) .

Data Contradiction Analysis

Q. How to resolve discrepancies in mass spectral fragmentation patterns?

  • Answer :

  • Isotopic Pattern Analysis : Chlorine (³⁵Cl/³⁷Cl) isotopic ratios (3:1 for mono-chlorinated species) confirm molecular integrity. Deviations may indicate impurities or degradation .
  • MS/MS Validation : Compare fragmentation pathways (e.g., loss of -NH₂ or -Cl groups) with reference libraries (mzCloud) to identify false peaks .

Q. What experimental controls mitigate conflicting bioactivity results across assay platforms?

  • Answer :

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and normalize data to positive controls (e.g., chloroquine for antimalarial assays) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and account for batch-to-batch variability .

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